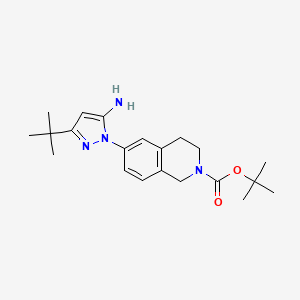
tert-butyl 6-(5-amino-3-tert-butylpyrazol-1-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl 6-(5-amino-3-tert-butylpyrazol-1-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate: is a complex organic compound that features a unique structure combining a pyrazole ring and an isoquinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(5-amino-3-tert-butylpyrazol-1-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Coupling with Isoquinoline: The pyrazole derivative is then coupled with an isoquinoline precursor using a palladium-catalyzed cross-coupling reaction.
Introduction of t-butyl Groups: The t-butyl groups are introduced via alkylation reactions using t-butyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the isoquinoline moiety, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction could produce dihydro derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound is of interest for its potential therapeutic properties. Researchers may study its effects on specific enzymes or receptors to develop new treatments for diseases.
Industry
In the industrial sector, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of tert-butyl 6-(5-amino-3-tert-butylpyrazol-1-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
相似化合物的比较
Similar Compounds
6-(5-amino-3-t-butyl-1H-pyrazol-1-yl)quinolin-2(1H)-one: This compound shares the pyrazole and isoquinoline moieties but lacks the t-butyl groups.
t-butyl 6-(5-amino-3-methyl-1H-pyrazol-1-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure but with a methyl group instead of a t-butyl group.
Uniqueness
The presence of t-butyl groups in tert-butyl 6-(5-amino-3-tert-butylpyrazol-1-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate imparts unique steric and electronic properties, which can influence its reactivity and interactions with molecular targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
属性
分子式 |
C21H30N4O2 |
|---|---|
分子量 |
370.5 g/mol |
IUPAC 名称 |
tert-butyl 6-(5-amino-3-tert-butylpyrazol-1-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C21H30N4O2/c1-20(2,3)17-12-18(22)25(23-17)16-8-7-15-13-24(10-9-14(15)11-16)19(26)27-21(4,5)6/h7-8,11-12H,9-10,13,22H2,1-6H3 |
InChI 键 |
YQKPLYVAQNVMFY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC3=C(CN(CC3)C(=O)OC(C)(C)C)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


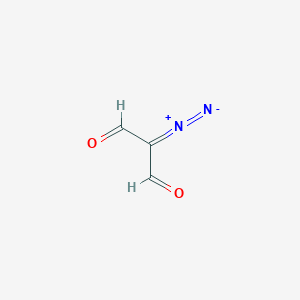
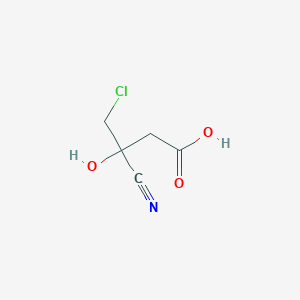
![tert-butyl N-[[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonyl]amino]carbamate](/img/structure/B8498648.png)
![Benzamide,4-[4-(4-pyridinyl)-1-piperazinyl]-](/img/structure/B8498659.png)
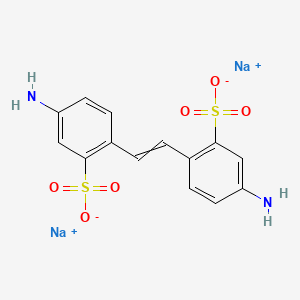
![6-Chloro-3-(3-chlorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B8498669.png)
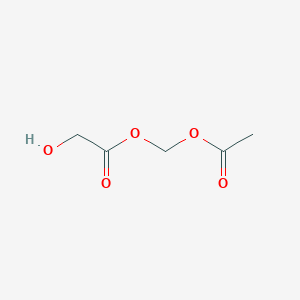
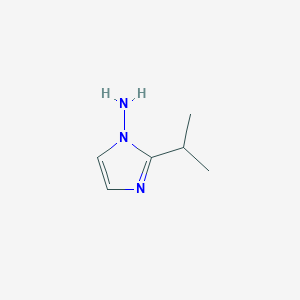
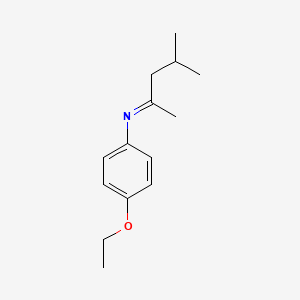
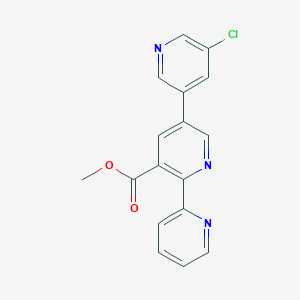
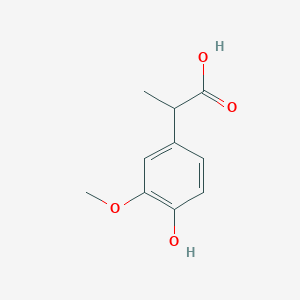
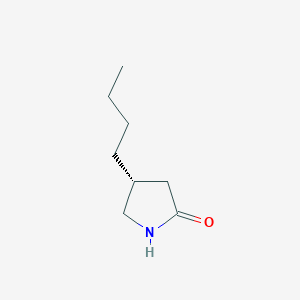
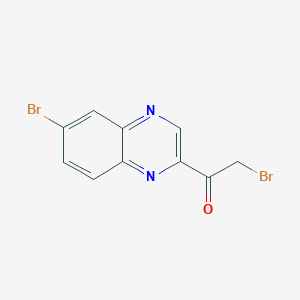
![Ethyl 5-[5-(3-phenylpropyl)thiophen-2-yl]pentanoate](/img/structure/B8498721.png)
